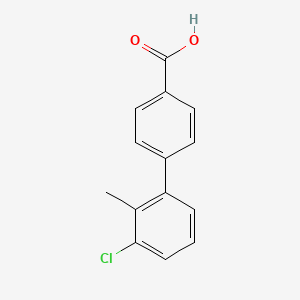

3-(4-Ethylphenyl)picolinic acid, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

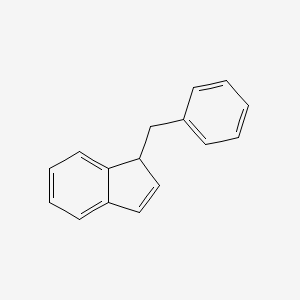

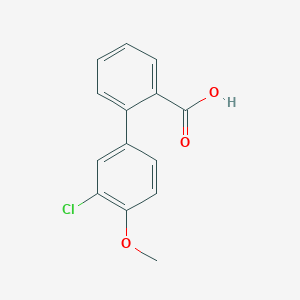

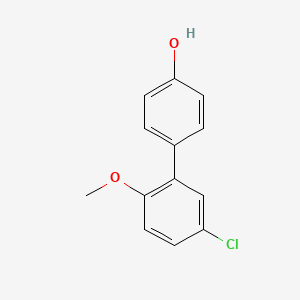

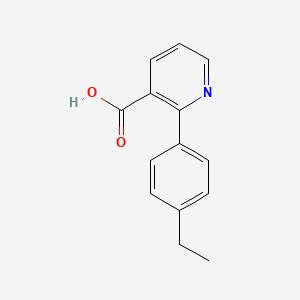

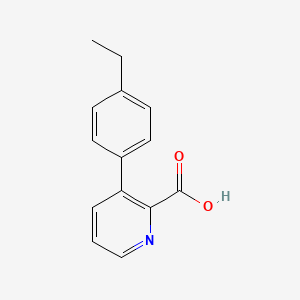

3-(4-Ethylphenyl)picolinic acid is a chemical compound that has drawn significant attention from the scientific community. It’s a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH. Picolinic acid is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .

Synthesis Analysis

Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides. Using their structural skeleton as a template, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity .Molecular Structure Analysis

The molecular structure of 3-(4-Ethylphenyl)picolinic acid is derived from picolinic acid, which is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .Chemical Reactions Analysis

Picolinic acid is an organic compound with the formula C5H4NCOOH. It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .Physical And Chemical Properties Analysis

Picolinic acid is a white solid that is soluble in water . It has a molar mass of 123.111 g·mol−1 .Wissenschaftliche Forschungsanwendungen

Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

A series of highly efficient red-emitting phosphorescent Ir(III) complexes have been synthesized using picolinic acid derivatives. These complexes demonstrate significant potential in the development of solution-processable phosphorescent organic light-emitting diodes (PhOLEDs). The research highlights their exceptional photophysical, electrochemical, and electroluminescent properties. Specifically, the use of picolinic acid N-oxide as an ancillary ligand has been shown to result in PhOLEDs with high external quantum efficiency and luminance efficiency. This indicates the crucial role of picolinic acid derivatives in enhancing the performance of PhOLEDs through improved stability and color purity (Lee et al., 2009), (Giridhar et al., 2013).

Antimicrobial Activities and DNA Interactions

Picolinic acid and its derivatives have been studied for their antimicrobial activities against Gram-positive and Gram-negative bacteria and their interactions with DNA. Spectroscopic characterizations and DFT calculations reveal that these compounds exhibit significant antibacterial and antifungal activities. Moreover, their interactions with DNA through molecular docking simulations have been analyzed, demonstrating the potential biomedical applications of picolinic acid derivatives (Tamer et al., 2018).

Photocatalytic Activity and Coordination Polymers

Picolinic acid derivatives have also been utilized as building blocks in the synthesis of coordination polymers with applications in photocatalysis. These polymers exhibit diverse structural features and show potential in the degradation of organic pollutants under light irradiation. The research underscores the structural versatility of picolinic acid derivatives in designing metal-organic frameworks (MOFs) with tailored properties for environmental remediation applications (Gu et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 3-(4-Ethylphenyl)picolinic acid, a derivative of picolinic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

3-(4-Ethylphenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of the ZFPs and disrupts zinc binding, thereby inhibiting their function . This interaction results in the compound’s anti-infective and immunomodulatory effects .

Biochemical Pathways

The compound affects the biochemical pathways related to zinc transport . As a metabolite of tryptophan, it plays a key role in these pathways . The downstream effects of this interaction include the inhibition of viral replication and packaging, as well as the modulation of normal cell homeostatic functions .

Pharmacokinetics

Picolinic acid is a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .

Result of Action

The molecular and cellular effects of 3-(4-Ethylphenyl)picolinic acid’s action include its anti-viral effects . It has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

Safety and Hazards

Zukünftige Richtungen

Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . The compound’s remarkable ability to disrupt the entry of enveloped viruses into the host’s cell and prevent infection has been noted . The team hopes to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases .

Eigenschaften

IUPAC Name |

3-(4-ethylphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-10-5-7-11(8-6-10)12-4-3-9-15-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPWOHFTESCKTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.